1-Azaspiro[3.4]octane
Overview
Description
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
Molecular Structure Analysis
The molecular structure of 1-Azaspiro[3.4]octane is represented by the Inchi Code 1S/C6H11NO/c1-3-7-5-6 (1)2-4-8-6/h7H,1-5H2
.
Chemical Reactions Analysis
The chemical reactions of this compound involve the annulation of the cyclopentane ring and the four-membered ring . The ratio of isomers produced by oxidant attack of either of the exocyclic double bond orientations was 9:1 for aromatic ketimines and 7:1 for aliphatic ketimines .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 113.16 . It is a solid at room temperature . The compound is stored in a refrigerator .
Scientific Research Applications
Synthesis of Novel Spirocycles
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized to serve as multifunctional and structurally diverse modules for drug discovery. This includes enantioselective approaches to these spirocycles, enhancing their potential in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives underwent structural and conformational analysis using NMR spectroscopy. This study helped in understanding the steric and electronic effects of substituents, crucial for designing spirocyclic compounds with specific properties (Montalvo-González & Ariza-Castolo, 2012).
Novel Synthesis Approaches
The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, was achieved for the first time. This includes a description of both optically active and racemic systems, expanding the toolkit for synthesizing complex spirocyclic structures (Papillon & Taylor, 2000).
Annulation Strategies
Annulation strategies for synthesizing 2-azaspiro[3.4]octane were developed, employing readily available materials and conventional chemical transformations. This provides a versatile approach to creating spirocyclic compounds (Ramesh, Balakumar, Rizzo, & Zhang, 2019).
Diversity-Oriented Synthesis
Multicomponent condensation processes were used to rapidly access omega-unsaturated dicyclopropylmethylamines. These were then converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, offering significant potential for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Asymmetric Synthesis for Drug Discovery
Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a motif important for modern drug discovery, was reported. This method showcases efficient and diastereoselective synthesis applicable to other azaspirocycles (Reddy et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-Azaspiro[3.4]octane is bacterial enzymes, specifically topoisomerase II (DNA gyrase) and IV . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibacterial agents .
Mode of Action
this compound enters the cytosol of bacteria, where it binds to and inactivates topoisomerase II and IV . This inactivation disrupts the process of DNA replication within the bacteria, leading to bacterial death .
Biochemical Pathways
The exact biochemical pathways affected by 1-Azaspiro[3Its mechanism of action suggests that it disrupts the dna replication pathway in bacteria by inactivating key enzymes .
Result of Action
The primary result of this compound’s action is the death of bacteria. By inactivating key enzymes involved in DNA replication, this compound prevents bacteria from replicating, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of this compound involves strong exothermic reactions, massive gas release, and heterogeneous reaction, which can affect the controllability, efficiency, and safety of the reaction . Further research is needed to fully understand how these and other environmental factors influence the action of this compound.
Safety and Hazards
Properties
IUPAC Name |
1-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-6-8-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKAYKNPJMQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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